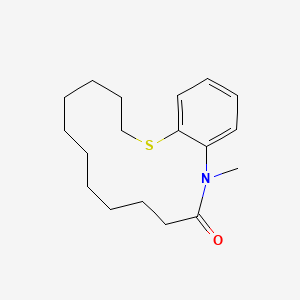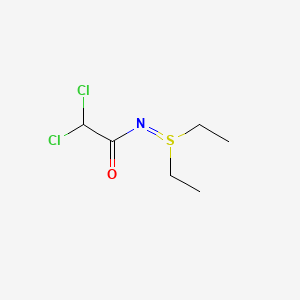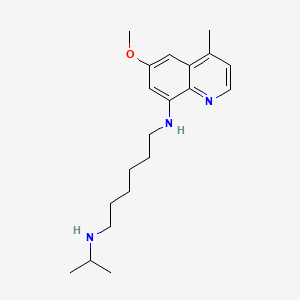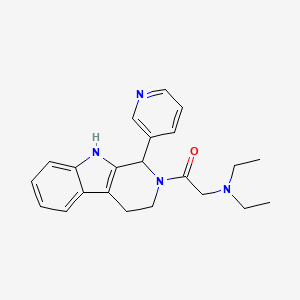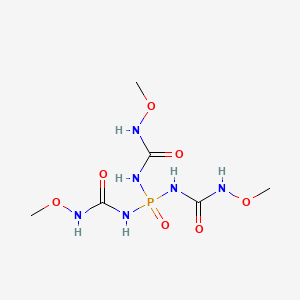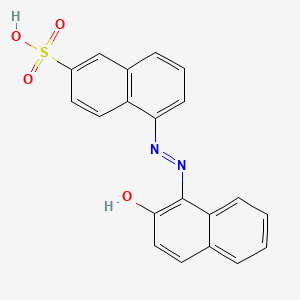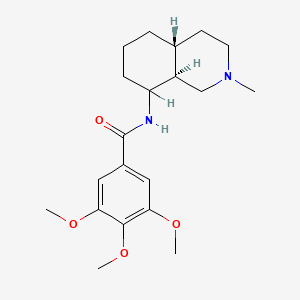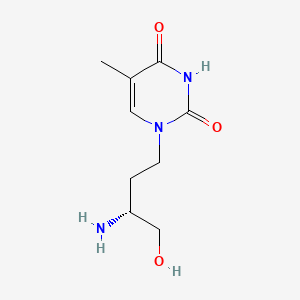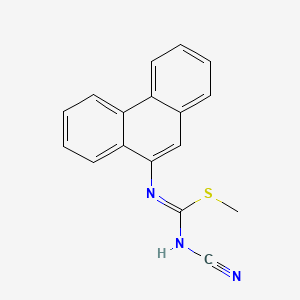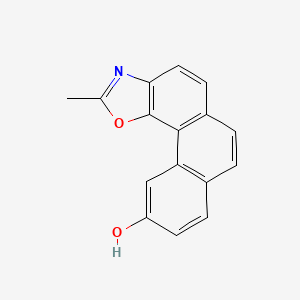
2-Methylphenanthro(3,4-d)oxazol-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenanthro(3,4-d)oxazol-10-ol is an organic compound with the molecular formula C16H11NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxazole ring fused to the phenanthrene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenanthro(3,4-d)oxazol-10-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenanthrene-3,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenanthro(3,4-d)oxazol-10-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthrene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthrene derivatives.
Applications De Recherche Scientifique
2-Methylphenanthro(3,4-d)oxazol-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the development of materials with unique optical and electronic properties, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2-Methylphenanthro(3,4-d)oxazol-10-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthro(3,4-d)oxazol-10-ol: Lacks the methyl group at the 2-position.
2-Methylphenanthro(3,4-d)thiazol-10-ol: Contains a sulfur atom in place of the oxygen in the oxazole ring.
2-Methylphenanthro(3,4-d)imidazol-10-ol: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-Methylphenanthro(3,4-d)oxazol-10-ol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and physical properties. The oxazole ring also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
98033-24-0 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
2-methylnaphtho[2,1-g][1,3]benzoxazol-10-ol |
InChI |
InChI=1S/C16H11NO2/c1-9-17-14-7-5-11-3-2-10-4-6-12(18)8-13(10)15(11)16(14)19-9/h2-8,18H,1H3 |
Clé InChI |
HFAXTAZPUOOQTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C3=C(C=CC4=C3C=C(C=C4)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


